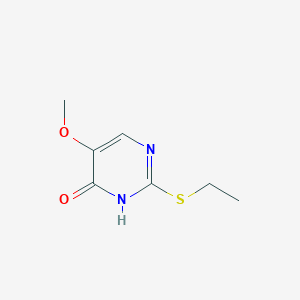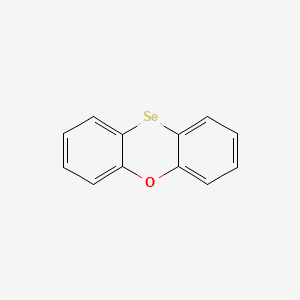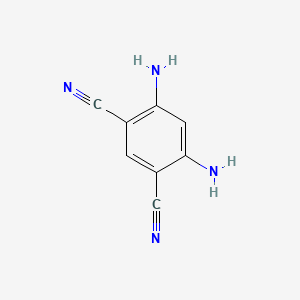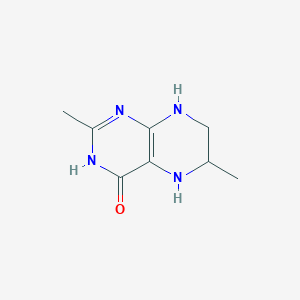![molecular formula C8H16ClNOS B13799304 1-Oxa-5-thia-8-aza-spiro[5.5]undecane hydrochloride](/img/structure/B13799304.png)
1-Oxa-5-thia-8-aza-spiro[5.5]undecane hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Oxa-5-thia-8-aza-spiro[5.5]undecane hydrochloride is a spirocyclic compound with a unique structure that includes oxygen, sulfur, and nitrogen atoms within its ring system. This compound is of significant interest in various fields of chemistry and pharmacology due to its potential biological activities and structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-5-thia-8-aza-spiro[5.5]undecane hydrochloride typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step . The reaction conditions often involve the use of catalysts such as Grubbs catalyst for olefin metathesis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to achieve industrial-scale production.
化学反応の分析
Types of Reactions
1-Oxa-5-thia-8-aza-spiro[5.5]undecane hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atom can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-Oxa-5-thia-8-aza-spiro[5.5]undecane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Explored for its antituberculosis activity by targeting the MmpL3 protein of Mycobacterium tuberculosis.
作用機序
The mechanism of action of 1-Oxa-5-thia-8-aza-spiro[5.5]undecane hydrochloride involves its interaction with specific molecular targets. For example, its antituberculosis activity is attributed to its inhibition of the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis. This inhibition disrupts the transport of essential lipids, leading to the death of the bacterial cells .
類似化合物との比較
Similar Compounds
1-Oxa-9-aza-spiro[5.5]undecane hydrochloride: Similar spirocyclic structure but lacks the sulfur atom.
1-Oxa-8-azaspiro[5.5]undecane: Another spirocyclic compound with a different arrangement of heteroatoms.
Uniqueness
1-Oxa-5-thia-8-aza-spiro[5.5]undecane hydrochloride is unique due to the presence of sulfur in its ring system, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C8H16ClNOS |
|---|---|
分子量 |
209.74 g/mol |
IUPAC名 |
1-oxa-5-thia-8-azaspiro[5.5]undecane;hydrochloride |
InChI |
InChI=1S/C8H15NOS.ClH/c1-3-8(7-9-4-1)10-5-2-6-11-8;/h9H,1-7H2;1H |
InChIキー |
KQPAKJQWDRFENB-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CNC1)OCCCS2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


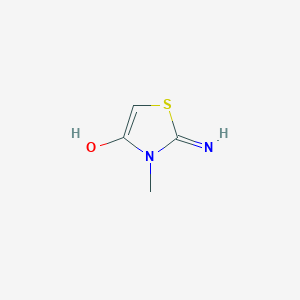
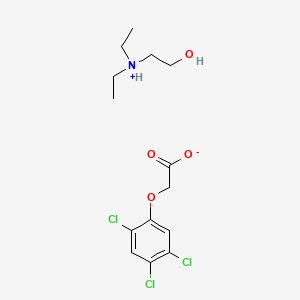
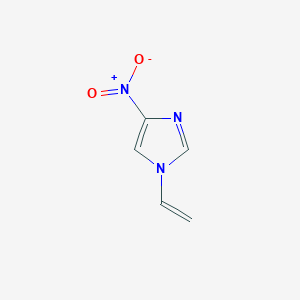
![Azepino[4,5-b]indole-5-carboxylic acid, 9-[bis(phenylmethyl)amino]-1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester](/img/structure/B13799234.png)
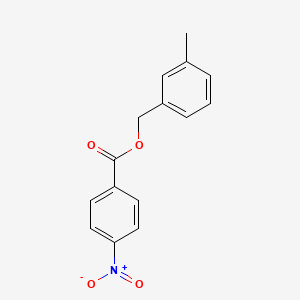
![1H-Pyrazolo[3,4-g]isoquinoline,3-ethyl-4,4a,5,6,7,8,8a,9-octahydro-6-methyl-,cis-(9CI)](/img/structure/B13799243.png)
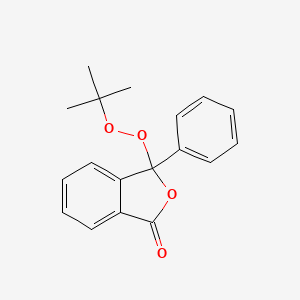
![benzyl N-[6-(1,3-dioxan-2-yl)-4-oxohexyl]-N-methylcarbamate](/img/structure/B13799250.png)
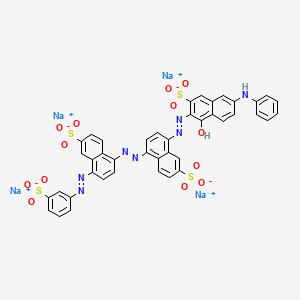
![2-amino-4-(1-methylpyrrol-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B13799277.png)
